molecular formula C13H15ClN2O2 B1521495 (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride CAS No. 1176419-60-5

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B1521495
CAS No.: 1176419-60-5
M. Wt: 266.72 g/mol
InChI Key: VZXPCVVCKQXRHW-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, containing two nitrogen atoms and three carbon atoms . The specific molecular structure of “(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride” would include this imidazole ring, along with additional functional groups specified in the name of the compound.


Chemical Reactions Analysis

Imidazoles are known to participate in a wide range of chemical reactions, including acting as a nucleophile in substitution reactions . The specific reactivity of “this compound” would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Imidazole itself is a highly polar compound, as evidenced by its electric dipole moment of 3.61 D . It is also highly soluble in water .

Scientific Research Applications

Environmental and Biological Impact Studies

Studies on related compounds often explore environmental exposure and biological impacts. For example, research on the environmental exposure to different esters and their potential use as biomarkers indicates a focus on understanding how these chemicals interact with ecosystems and organisms (Silva et al., 2013), (Wang et al., 2013). These studies contribute to our understanding of chemical safety and environmental health, offering insights into how such compounds might be monitored and their effects mitigated.

Metabolism and Excretion Research

Another area of focus is the metabolism and excretion of chemical compounds in humans, which is crucial for developing drugs and understanding potential toxicological impacts. For instance, studies on the metabolism of drugs and their detection in biological samples provide valuable information for therapeutic applications and toxicology (Heizmann & Ziegler, 1981). This research is key to ensuring that new pharmaceuticals are both effective and safe for human use.

Pharmacological Efficacy Studies

Research into the pharmacological efficacy of compounds can lead to the development of new treatments for diseases. Clinical trials and efficacy studies, such as those investigating antimycotic agents (Nasarre et al., 1992), help in understanding how chemical compounds can be utilized to treat medical conditions effectively. Such studies are integral to the drug development process, guiding dosage, administration routes, and safety profiles.

Mechanism of Action

The mechanism of action of a compound containing an imidazole ring would depend on the specific biological target of the compound. For example, many drugs containing an imidazole ring, such as certain antifungal drugs and antibiotics, have specific mechanisms of action related to their targets .

Safety and Hazards

Imidazole is classified as a corrosive substance and can cause severe skin burns and eye damage . It is also harmful if swallowed . The specific safety and hazards of “(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride” would depend on the other functional groups present in the molecule.

Properties

IUPAC Name

methyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPCVVCKQXRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-60-5
Record name 1H-Imidazole-2-acetic acid, 1-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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